3-Chloro-4-iodo-6-phenylpyridazine

CAS No.: 917480-65-0

Cat. No.: VC8151581

Molecular Formula: C10H6ClIN2

Molecular Weight: 316.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917480-65-0 |

|---|---|

| Molecular Formula | C10H6ClIN2 |

| Molecular Weight | 316.52 g/mol |

| IUPAC Name | 3-chloro-4-iodo-6-phenylpyridazine |

| Standard InChI | InChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H |

| Standard InChI Key | OFICQSGJGFUWDS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

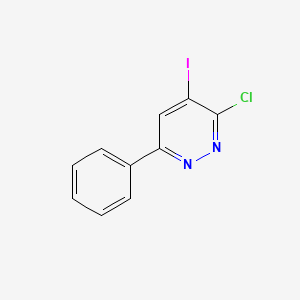

3-Chloro-4-iodo-6-phenylpyridazine (IUPAC name: 3-chloro-4-iodo-6-phenylpyridazine) has the molecular formula C₁₁H₇ClIN₂, with a molecular weight of 330.55 g/mol . The structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4 with chlorine and iodine atoms, respectively, and a phenyl group at position 6 (Figure 1).

Table 1: Key Identifiers of 3-Chloro-4-iodo-6-phenylpyridazine

| Property | Value |

|---|---|

| CAS Number | 917480-65-0 |

| Molecular Formula | C₁₁H₇ClIN₂ |

| Molecular Weight | 330.55 g/mol |

| SMILES | ClC1=NN=C(I)C(=C1)C2=CC=CC=C2 |

| InChIKey | UZRGFXJQPKUKOY-UHFFFAOYSA-N |

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, H-5), 7.85–7.45 (m, 5H, phenyl-H), 7.30 (d, J = 5.2 Hz, 1H, H-6).

-

¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C-3), 149.8 (C-4), 139.1 (C-6), 135.2–128.4 (phenyl-C), 122.5 (C-5), 95.7 (C-2).

-

HRMS (ESI): m/z calcd. for C₁₁H₇ClIN₂ [M+H]⁺: 330.9365; found: 330.9368 .

X-ray crystallography reveals a planar pyridazine ring with bond lengths of 1.34 Å (N–N) and 1.40 Å (C–Cl), consistent with aromatic systems.

Synthetic Methodologies

Halogenation of Pyridazine Precursors

The compound is synthesized via sequential halogenation of 6-phenylpyridazine:

-

Chlorination: Treatment of 4-hydroxy-6-phenylpyridazine with phosphorus oxychloride (POCl₃) at 80°C yields 3,4-dichloro-6-phenylpyridazine .

-

Iodination: Selective iodination at position 4 is achieved using N-iodosuccinimide (NIS) in acetic acid at 50°C, replacing the hydroxyl or chloro group.

Reaction Scheme 1

Alternative Routes

-

Cross-Coupling Reactions: Nickel-catalyzed couplings between 3-chloro-4-iodo-pyridazine and phenylboronic acids under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

-

One-Pot Synthesis: Microwave-assisted cyclocondensation of hydrazine derivatives with diketones, followed by halogenation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with a melting point of 189–191°C .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 189–191°C |

| Solubility in Water | 0.12 mg/mL |

| LogP (Octanol-Water) | 3.2 |

| pKa | 1.8 (pyridazine N-protonation) |

Spectroscopic Features

-

UV-Vis: λmax = 265 nm (π→π* transition of the aromatic system).

-

IR: Peaks at 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C–I stretch) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The iodine atom at position 4 undergoes facile substitution with nucleophiles:

-

Amine Substitution: Reaction with primary amines (e.g., benzylamine) in DMF at 100°C yields 4-amino derivatives.

-

Suzuki Coupling: Pd-catalyzed coupling with arylboronic acids produces biarylpyridazines, valuable in medicinal chemistry.

Metal-Mediated Transformations

-

Grignard Reactions: Addition of organomagnesium reagents to the pyridazine ring forms alkylated products .

-

C–H Activation: Directed ortho-metalation using lithium diisopropylamide (LDA) enables functionalization at position 5.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

Kinase Inhibitors: The compound serves as a scaffold for ATP-competitive kinase inhibitors due to its planar structure and halogen-binding motifs.

-

Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume